Ethyl 2-[(adamantan-1-yl)amino]acetate
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Overview
Description
Ethyl 2-[(adamantan-1-yl)amino]acetate is a chemical compound with the molecular formula C14H23NO2 It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity
Scientific Research Applications
Ethyl 2-[(adamantan-1-yl)amino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s rigid structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Safety and Hazards
The safety information for Ethyl 2-[(adamantan-1-yl)amino]acetate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(adamantan-1-yl)amino]acetate typically involves the reaction of adamantan-1-amine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium or potassium carbonate, in an organic solvent like acetonitrile or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(adamantan-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of ethyl 2-[(adamantan-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Shares the adamantane core but lacks the ester functionality.
Ethyl 2-[(adamantan-1-yl)amino]propanoate: Similar structure with a different alkyl chain length.
Adamantane-1-carboxylic acid: Contains the adamantane moiety but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-[(adamantan-1-yl)amino]acetate is unique due to its combination of the adamantane moiety with an ester group, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in drug design and materials science .
Properties
IUPAC Name |
ethyl 2-(1-adamantylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)9-15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPJAAGRQBJWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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